molecular formula C13H9FN2O3 B1616972 N-(2-fluorophenyl)-4-nitrobenzamide CAS No. 5336-54-9

N-(2-fluorophenyl)-4-nitrobenzamide

Cat. No. B1616972
CAS RN: 5336-54-9
M. Wt: 260.22 g/mol
InChI Key: WRVHMPQODZMFPO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been reported. For instance, “N-(2-Fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine” has been synthesized and characterized by single-crystal X-ray determination . The synthesis involved a series of reactions including ring closure, the Suzuki reaction, hydrolysis, and amidation .


Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using single-crystal X-ray determination and compared with structures calculated using Hartree-Fock (HF) and density functional theory (DFT) methods . The molecular geometry, atomic charges, molecular electrostatic potential, and chemical reactivity descriptors were also predicted theoretically .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed. For instance, the properties of “3-bromo-N-(3-fluorophenyl)benzenesulfonamide” were confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .

Safety And Hazards

Safety data sheets for related compounds provide information on hazards and safety precautions. For example, “3′-Fluoroacetophenone” is classified as a flammable liquid and can cause skin and eye irritation .

Future Directions

The future directions for the study of “N-(2-fluorophenyl)-4-nitrobenzamide” could involve further synthesis and characterization studies, as well as investigations into its potential applications in various fields such as medicinal chemistry and pharmaceuticals .

properties

IUPAC Name

N-(2-fluorophenyl)-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O3/c14-11-3-1-2-4-12(11)15-13(17)9-5-7-10(8-6-9)16(18)19/h1-8H,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVHMPQODZMFPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10308524
Record name N-(2-FLUOROPHENYL)-4-NITRO-BENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10308524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-4-nitrobenzamide

CAS RN

5336-54-9
Record name N-(2-FLUOROPHENYL)-4-NITRO-BENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10308524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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